molecular formula C13H17NO2 B13650058 1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid CAS No. 77140-87-5

1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid

Cat. No.: B13650058
CAS No.: 77140-87-5
M. Wt: 219.28 g/mol
InChI Key: ULRUNAGYXIRGRX-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the hydrogenation of isoquinoline derivatives under specific conditions to introduce the tetrahydro structure. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-purity reagents and stringent control of reaction parameters is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted isoquinoline compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted isoquinoline derivatives, which can be further utilized in various chemical syntheses and applications.

Scientific Research Applications

1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including the development of drugs targeting neurological disorders and cardiovascular diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar structural features but lacking the carboxylic acid group.

    7-Methyl-1,2,3,4-tetrahydroisoquinoline: A related compound with a methyl group at the 7-position instead of the isopropyl group.

Uniqueness

1,2,3,4-Tetrahydro-7-(1-methylethyl)-3-isoquinolinecarboxylic acid is unique due to the presence of both the isopropyl group and the carboxylic acid group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and potential therapeutic applications.

Properties

77140-87-5

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

7-propan-2-yl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H17NO2/c1-8(2)9-3-4-10-6-12(13(15)16)14-7-11(10)5-9/h3-5,8,12,14H,6-7H2,1-2H3,(H,15,16)

InChI Key

ULRUNAGYXIRGRX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(CC(NC2)C(=O)O)C=C1

Origin of Product

United States

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